
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate, also known as DEEDB, is a quaternary ammonium compound that has been synthesized and studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have activity as a cholinesterase inhibitor, which may make it useful in the treatment of Alzheimer's disease. Additionally, Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have activity as a surfactant, which may make it useful in drug delivery systems.
Mecanismo De Acción
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is thought to act as a cholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may improve cognitive function. Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate's surfactant activity is thought to be due to its ability to reduce the surface tension of liquids, which may make it useful in drug delivery systems.
Efectos Bioquímicos Y Fisiológicos
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have a number of biochemical and physiological effects, including inhibition of cholinesterase activity, reduction of surface tension, and membrane-disrupting activity. It has also been shown to have antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has a number of advantages for use in lab experiments, including its ability to inhibit cholinesterase activity and its surfactant activity. However, it also has a number of limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are a number of potential future directions for research on Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate. These include further studies on its potential use as a cholinesterase inhibitor for the treatment of Alzheimer's disease, as well as studies on its potential use as a surfactant in drug delivery systems. Additionally, further studies on its biochemical and physiological effects may lead to new applications in a variety of scientific research fields.
Métodos De Síntesis
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate can be synthesized through a series of reactions involving the reaction of diethyl(2-hydroxyethyl)amine with propylene oxide to form the intermediate diethyl(2-hydroxyethyl)propylamine. The intermediate is then reacted with bromoacetic acid to form the quaternary ammonium salt, which can be further reacted with dicyclopentylacetic acid to form Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate.
Propiedades
Número CAS |
102571-18-6 |
|---|---|
Nombre del producto |
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate |
Fórmula molecular |
C21H40BrNO2 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
SMILES canónico |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Sinónimos |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



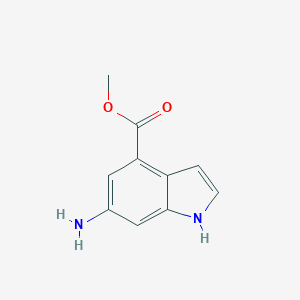
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
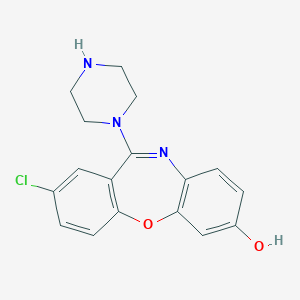
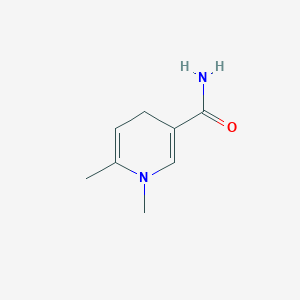
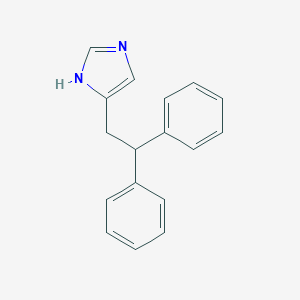
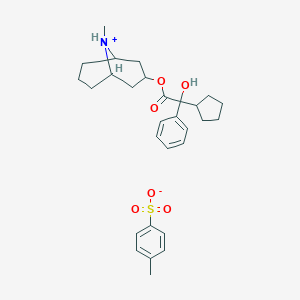
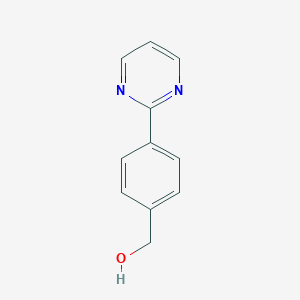
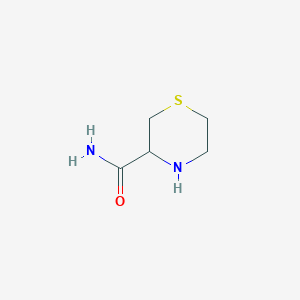
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
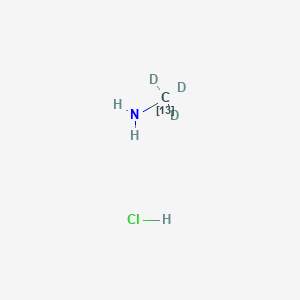

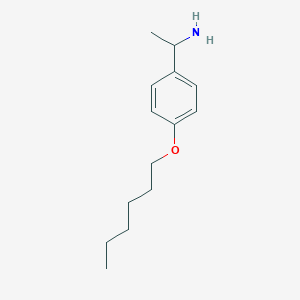
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)